

Application Notes and Protocols for 4-Nitrothiophene-2-carbonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: **4-Nitrothiophene-2-carbonitrile**

Cat. No.: **B186522**

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These application notes provide a comprehensive overview of the utility of **4-Nitrothiophene-2-carbonitrile** as a versatile starting material in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis of bioactive scaffolds and their subsequent biological evaluation.

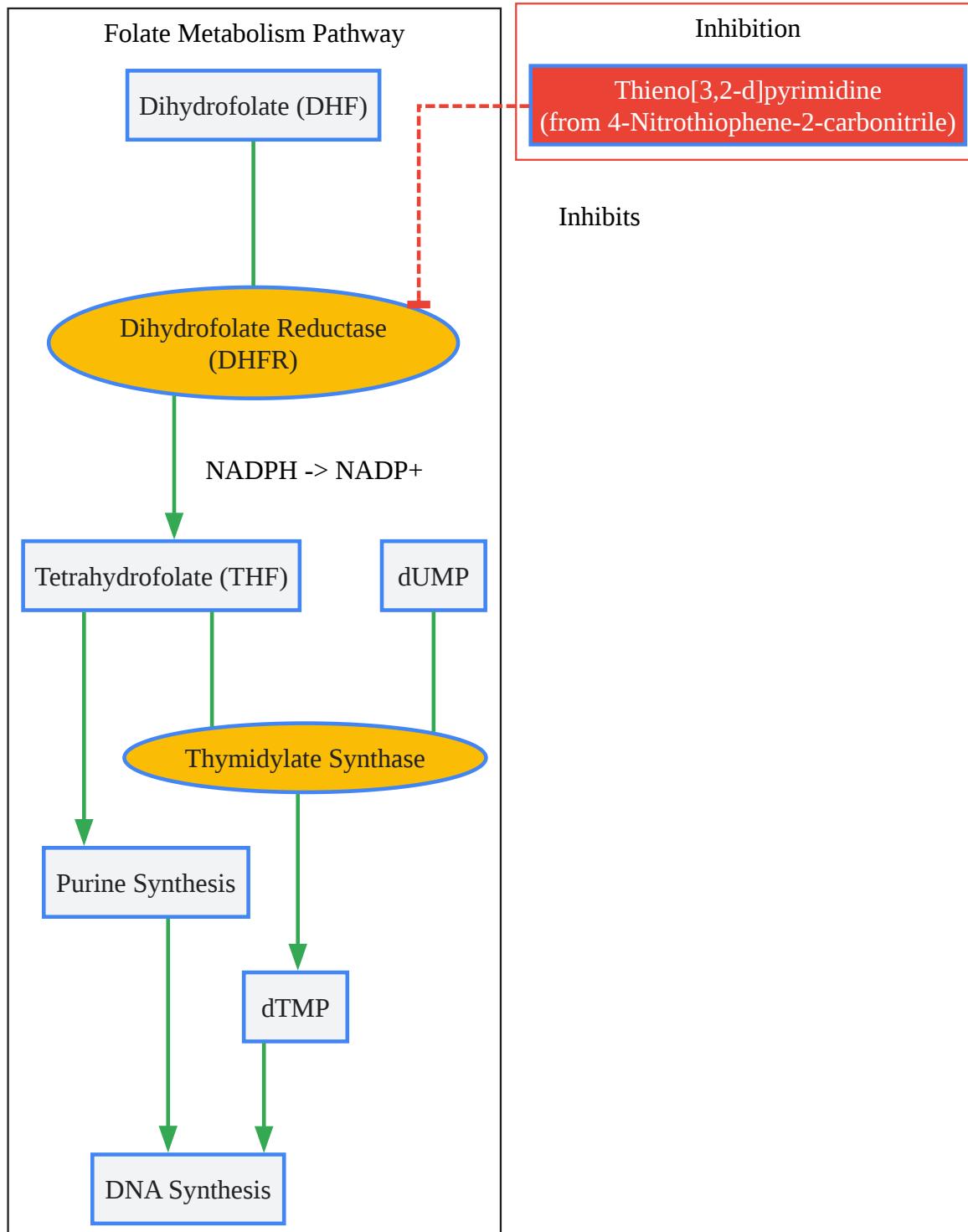
Introduction

4-Nitrothiophene-2-carbonitrile is a valuable heterocyclic building block in drug discovery. Its thiophene core is a recognized pharmacophore present in numerous approved drugs. The nitro and nitrile functionalities offer strategic points for chemical modification, enabling the synthesis of diverse compound libraries. A key transformation is the reduction of the nitro group to a primary amine, yielding 4-aminothiophene-2-carbonitrile. This intermediate is a precursor to fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

A significant application of thieno[3,2-d]pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR is essential for the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation. [1] Its inhibition is a clinically validated strategy for cancer chemotherapy.

Synthetic Workflow Overview

The general synthetic strategy involves a two-stage process. The first stage is the reduction of the nitro group of **4-Nitrothiophene-2-carbonitrile** to form 4-aminothiophene-2-carbonitrile. The second stage involves the cyclization of this amino-intermediate to construct the desired heterocyclic scaffold, such as a thieno[3,2-d]pyrimidine.



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References

- 1. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
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